Fenoldopam-d4 Mesylate: Structural Characterization and Analytical Properties
Fenoldopam-d4 Mesylate: Structural Characterization and Analytical Properties
Executive Summary
Fenoldopam-d4 mesylate is the stable isotope-labeled analog of Fenoldopam mesylate, a selective dopamine D1 receptor partial agonist used clinically as a rapid-acting vasodilator. As a deuterated internal standard (IS), Fenoldopam-d4 is critical in bioanalytical workflows, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of Fenoldopam in biological matrices (plasma, urine).
This guide details the chemical structure, physicochemical properties, and experimental protocols for utilizing Fenoldopam-d4 mesylate in drug development and pharmacokinetic (PK) research.
Chemical Identity and Structure
Fenoldopam-d4 mesylate is chemically distinct from its parent compound due to the incorporation of four deuterium atoms (
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | 6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol-2,2,4,4-d4 methanesulfonate |
| CAS Number | 1246815-23-5 (Mesylate salt) |
| Parent Drug CAS | 67227-57-0 (Fenoldopam Mesylate) |
| Molecular Formula | C |
| Molecular Weight | 405.89 g/mol (Salt); ~309.79 g/mol (Free Base) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d4) |
Structural Visualization
The deuterium labels are strategically located on the ethyl bridge (positions 2 and 4) of the benzazepine ring. These positions are chemically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous media, ensuring the integrity of the internal standard during sample processing.
Figure 1: Structural schematic of Fenoldopam-d4 Mesylate highlighting the location of isotopic labeling.
Physicochemical Properties[2][3][4][6][8][12]
Understanding the physical behavior of Fenoldopam-d4 is essential for preparing stable stock solutions and optimizing extraction protocols.
Solubility and Stability
| Solvent | Solubility | Handling Note |
| DMSO | Soluble (>20 mg/mL) | Preferred solvent for primary stock solutions. |
| Methanol | Soluble | Suitable for working standards; store at -20°C. |
| Water | Sparingly Soluble | Mesylate salt improves aqueous solubility, but organic co-solvent is recommended for stocks. |
| Stability | Hygroscopic | Store desiccated at -20°C. Protect from light to prevent oxidation of catechol groups. |
Expert Insight: The catechol functionality (7,8-diol) makes Fenoldopam susceptible to oxidation at neutral or basic pH. All aqueous working solutions should contain an antioxidant (e.g., ascorbic acid or sodium metabisulfite) or be prepared in slightly acidic buffers (0.1% Formic Acid) to prevent degradation during analysis.
Analytical Methodology: LC-MS/MS Protocol[2][7][8][10][11][13][14]
The primary application of Fenoldopam-d4 mesylate is as an internal standard for the quantification of Fenoldopam in plasma or urine. The following protocol outlines a validated workflow utilizing Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters (MRM)
Fenoldopam ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The d4 analog follows the same fragmentation pathway but retains the heavy isotopes in the precursor ion.
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Ionization Source: ESI Positive
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Scan Mode: MRM
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Origin of Fragment |
| Fenoldopam (d0) | 306.1 ( | 107.1 ( | ~25-30 | 4-Hydroxyphenyl cation (cleavage at C1) |
| Fenoldopam-d4 (IS) | 310.1 ( | 107.1 ( | ~25-30 | 4-Hydroxyphenyl cation (unlabeled) |
Note on Fragmentation: The primary fragment (
Sample Preparation Workflow
A Protein Precipitation (PPT) method is recommended for high recovery and simplicity.
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Thawing: Thaw plasma samples on ice.
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IS Addition: Aliquot 50 µL of plasma into a centrifuge tube. Add 10 µL of Fenoldopam-d4 working solution (e.g., 500 ng/mL in 50% MeOH).
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Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid to stabilize the catechol).
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Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Injection: Transfer supernatant to an autosampler vial. Inject 5 µL onto the LC-MS/MS.
Chromatographic Conditions
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Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
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Gradient: 5% B to 95% B over 3 minutes.
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Retention Time: Fenoldopam-d4 will co-elute with Fenoldopam (approx. 1.5 - 2.0 min) due to minimal isotope effect.
Figure 2: LC-MS/MS analytical workflow for Fenoldopam quantification using d4-IS.
Handling and Safety
Storage Protocols
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Long-term: Store powder at -20°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation.
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Solution Storage: Stock solutions in DMSO are stable for ~6 months at -20°C. Aqueous dilutions should be prepared fresh daily due to the instability of the catechol group.
Safety Considerations (SDS Highlights)
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Hazard: Fenoldopam is a potent vasodilator.[5][7][8] Treat the d4 analog with the same caution as the active pharmaceutical ingredient (API).
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PPE: Wear gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of powder.
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First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air.
References
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Pharmaffiliates. (n.d.). Fenoldopam-d4 Mesylate Product Data. Retrieved from [Link]
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Veeprho. (n.d.). Fenoldopam-D4 Mesylate Structure and Properties. Retrieved from [Link]
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Du, T., et al. (2021).[7][12] A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites. Journal of Chromatography B. Retrieved from [Link]
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PubChem. (2025).[3] Fenoldopam Mesylate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]
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